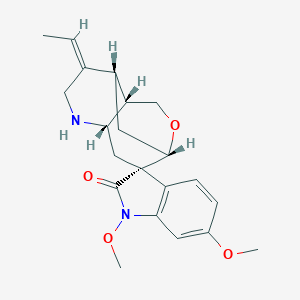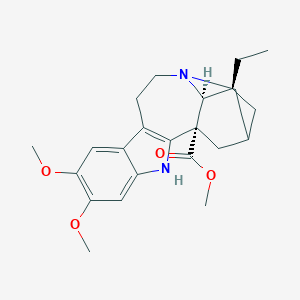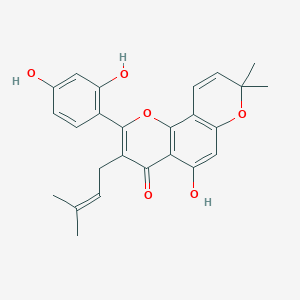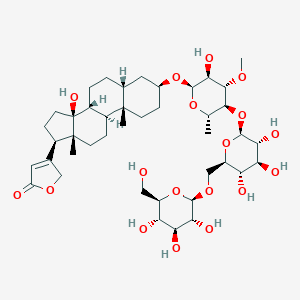
Clovanediol
Vue d'ensemble
Description
Clovanediol is a natural sesquiterpenoid found in the herbs of Psidium guajava . It is a powder in appearance .
Molecular Structure Analysis
The molecular formula of Clovanediol is C15H26O2 . The SMILES representation isCC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C . Physical And Chemical Properties Analysis
Clovanediol has a molecular weight of 238.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The density is 1.1±0.1 g/cm3 .Applications De Recherche Scientifique
Antifungal Properties
Clovanediol exhibits potent antifungal activity. Researchers have investigated its efficacy against various fungal pathogens, including Candida albicans , Aspergillus fumigatus , and Cryptococcus neoformans . The compound disrupts fungal cell membranes and inhibits critical enzymes, making it a promising candidate for developing natural antifungal agents in agriculture .
Mécanisme D'action
Target of Action
Clovanediol is a complex organic compound
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and in the case of Clovanediol, these could be numerous and complex
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound It is known that the compound is a white crystalline solid that is soluble in water and organic solvents
Action Environment
It is known that clovanediol should be stored at 2-8℃ , suggesting that temperature could be an important environmental factor affecting its stability.
Propriétés
IUPAC Name |
(1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQHJHGMZLBT-OEMOEHNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318232 | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clovanediol | |
CAS RN |
2649-64-1 | |
| Record name | Clovanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2649-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clovanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOVANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3813SSB4ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Clovanediol?
A: Clovanediol has been identified in various plant species. It has been isolated from the aerial parts of Laurus azorica [] and the rhizomes of Globba schomburgkii Hook.f. []. It has also been found as a product of the reaction between caryophyllene oxide and formic acid, which suggests its presence in hops and beer [, ].
Q2: Besides its natural occurrence, how else can Clovanediol be obtained?
A: Clovanediol can be generated through chemical synthesis. One identified method is the reaction of caryophyllene oxide with formic acid. This reaction primarily yields caryophyllene formiate, with clovanediol being identified as a side product along with several other compounds [].
Q3: Does Clovanediol exhibit any biological activity?
A: While specific mechanisms of action have not been extensively outlined in the provided research, some insights into clovanediol's bioactivity are available. Research suggests that clovanediol, alongside other compounds found in Globba schomburgkii Hook.f., may contribute to the antibacterial activity observed in extracts from this plant, particularly against Staphylococcus aureus and Micrococcus luteus [].
Q4: How is Clovanediol detected and analyzed in different matrices?
A: Various analytical techniques have been employed to identify and quantify clovanediol. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a commonly used method for separating and identifying clovanediol in complex mixtures, like those found in hop oils and beer [, ].
Q5: What is the sensory profile of Clovanediol?
A: Sensory analysis of clovanediol, along with other hydrolysis products of caryophyllene oxide, suggests that it contributes to a complex aroma profile in beer. Descriptors like cedar, lime, floral, and spicy have been associated with this group of compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















